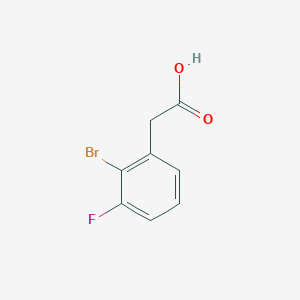
2-(2-Bromo-3-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several studies. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation for producing aryl bromides and chlorides in good yields . Similarly, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid involved the regioselective bromination of 4-methoxyphenylacetic acid . These methods could potentially be adapted for the synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the potential structure of 2-(2-Bromo-3-fluorophenyl)acetic acid. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . The presence of halogen atoms, such as bromine, is known to influence the electron distribution within the molecule, as indicated by the C—C—C angles . These structural features are likely to be relevant to the 2-(2-Bromo-3-fluorophenyl)acetic acid molecule as well.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds is often explored through their participation in various chemical reactions. Although the provided papers do not directly discuss reactions involving 2-(2-Bromo-3-fluorophenyl)acetic acid, they do mention the use of halogenated compounds as intermediates or reagents in synthesis . The presence of both bromo and fluoro substituents on the aromatic ring could influence the reactivity of the compound, potentially making it a useful intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds can be inferred from related studies. For instance, the specific rotation of S-2-fluoro-2-phenyl acetic acid provides information on its chiroptical properties . The crystal structure elucidation of 2-(4-fluorophenoxy) acetic acid reveals details about its solid-state conformation and intermolecular interactions . These properties, including stability in different solvents, reactivity, and crystalline behavior, are important for understanding the behavior of 2-(2-Bromo-3-fluorophenyl)acetic acid in various contexts.
Aplicaciones Científicas De Investigación
Results
Medicinal Chemistry
Results
Material Science
Results
Biochemistry
Results
Pharmacology
Results
Analytical Chemistry
Results
Proteomics
Results
Environmental Chemistry
Results
Agricultural Chemistry
Results
Nanotechnology
Results
Chemical Education
Results
Forensic Science
Results
These applications are based on the chemical structure and potential reactivity of “2-(2-Bromo-3-fluorophenyl)acetic acid”. For specific experimental details and quantitative data, consulting scientific literature or databases is recommended .
Computational Chemistry
Results
Catalysis
Results
Pharmacogenomics
Results
Chemical Engineering
Results
Quantum Chemistry
Results
Chemical Safety
Results
These additional applications are hypothetical and based on the chemical structure and potential reactivity of “2-(2-Bromo-3-fluorophenyl)acetic acid.” For specific experimental details and quantitative data, consulting scientific literature or databases is recommended .
Safety And Hazards
The safety information available indicates that “2-(2-Bromo-3-fluorophenyl)acetic acid” may cause serious eye irritation (Hazard Statements H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary statements P305;P338;P351) .
Propiedades
IUPAC Name |
2-(2-bromo-3-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCHYZKUKPMGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650425 |
Source


|
| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-3-fluorophenyl)acetic acid | |
CAS RN |
958454-33-6 |
Source


|
| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)

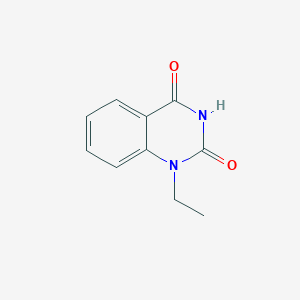
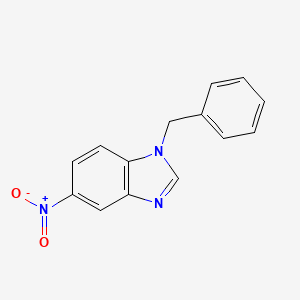
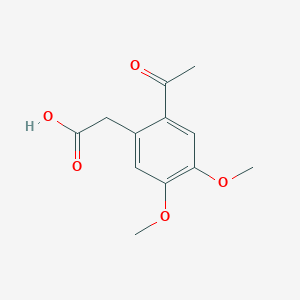
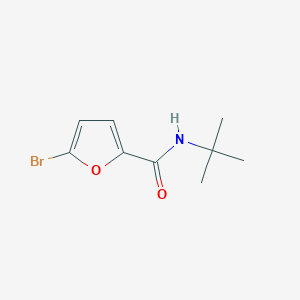
![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)
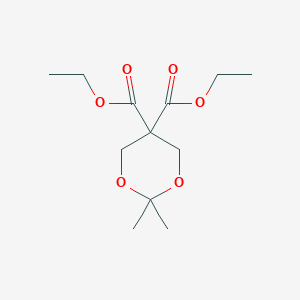



![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)
